1-(4-Methoxyphenyl)-1,4-diazepane
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Overview
Description
1-(4-Methoxyphenyl)-1,4-diazepane, also known as MPD, is a chemical compound that belongs to the class of diazepanes. It has been widely used in scientific research for its unique properties and potential applications.
Scientific Research Applications
1. Synthesis and Stereochemistry
The formation and stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, including derivatives related to 1-(4-Methoxyphenyl)-1,4-diazepane, have been studied (Wang et al., 2001). The research focuses on the synthesis of specific compounds and the exploration of their stereochemical properties through NMR spectroscopy and X-ray diffraction.
2. Ligand Synthesis for σ1 Receptors
1,4-Diazepanes with various substituents, including those related to this compound, have been synthesized as novel σ1 receptor ligands (Fanter et al., 2017). The study explores the synthesis process starting from amino acids and examines the σ1 affinity and selectivity of the synthesized compounds.
3. Structural Characterization in Synthesis
The reactivity of certain compounds with ethylenediamine, leading to the formation of dihydro-1,4-diazepines, has been investigated. This includes the synthesis and full characterization of compounds related to this compound (Andrade et al., 2015).
4. Catalyst for Epoxidation Reactions
Manganese(III) complexes with 1,4-diazepane ligands have been studied for their catalytic ability in olefin epoxidation reactions (Sankaralingam & Palaniandavar, 2014). The study focuses on the effect of the Lewis basicity of ligands on reactivity, offering insights into the use of such complexes in synthetic chemistry.
5. Crystal Structure Determination
Research has been conducted on the crystal structure determination of a series of 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes, related to this compound (Tingley et al., 2006). This study emphasizes the synthesis of bis-triazenes and their structural analysis through X-ray crystallography.
6. Synthesis in Medicinal Chemistry
Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers have been explored (Gu et al., 2010). This research is particularly relevant to the development of new drugs targeting specific ion channels in medicinal chemistry.
7. Asymmetric Dioxomolybdenum(VI) Model Complexes
The study of asymmetric molybdenum(VI) dioxo complexes with 1,4-diazepane ligands provides mechanistic insight into the reactivity of oxotransferases, enzymes important in various biochemical processes (Mayilmurugan et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been reported to act as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .
Mode of Action
For instance, 4-Methoxyamphetamine, a seratogenic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent .
Biochemical Pathways
Similar compounds have been reported to affect the serotonin pathway , which could lead to downstream effects such as mood regulation, digestion, sleep, and other cognitive functions.
Pharmacokinetics
Similar compounds such as apixaban have been reported to have good bioavailability, low clearance, and a small volume of distribution . These properties impact the bioavailability of the compound, determining how much of the drug reaches its site of action.
Result of Action
Based on the reported action of similar compounds, it can be inferred that the compound might influence serotonin levels in the brain, potentially affecting mood and other cognitive functions .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-11(4-6-12)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQONMMZWDHCWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868063-60-9 |
Source
|
Record name | 1-(4-methoxyphenyl)-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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